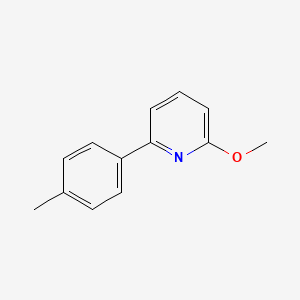

2-Methoxy-6-(p-tolyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-6-(4-methylphenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-10-6-8-11(9-7-10)12-4-3-5-13(14-12)15-2/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBVRAXSEDWSMAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80716556 | |

| Record name | 2-Methoxy-6-(4-methylphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1039775-38-6 | |

| Record name | 2-Methoxy-6-(4-methylphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-Methoxy-6-(p-tolyl)pyridine: A Technical Guide

Introduction

Substituted pyridines are fundamental heterocyclic motifs prevalent in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and materials science.[1] Among these, 2-methoxy-6-arylpyridines represent a significant subclass, with their inherent structural features offering valuable opportunities for further chemical modification and molecular design. This technical guide provides an in-depth exploration of the synthesis of a specific, yet representative, member of this family: 2-Methoxy-6-(p-tolyl)pyridine.

This document is intended for researchers, scientists, and professionals in drug development and related fields. It will delve into the primary synthetic strategies, with a focus on palladium-catalyzed cross-coupling reactions, offering not just procedural details but also the underlying mechanistic principles and practical considerations that govern the selection of reagents and reaction conditions.

Strategic Approaches to the Synthesis of this compound

The construction of the C-C bond between the pyridine ring and the p-tolyl group is the central challenge in the synthesis of this compound. Modern synthetic organic chemistry offers several powerful tools for this transformation, primarily revolving around transition-metal-catalyzed cross-coupling reactions. The choice of a specific route often depends on the availability of starting materials, desired scale, and tolerance of functional groups.

The most common and effective strategies involve the coupling of a pyridine electrophile with an organometallic nucleophile derived from p-xylene. The key pyridine precursor is typically a halogenated derivative, such as 2-chloro-6-methoxypyridine.

Core Synthetic Disconnection

A logical retrosynthetic analysis of this compound points towards a disconnection at the pyridyl-aryl bond, suggesting a cross-coupling reaction as the final key step.

Figure 1. Retrosynthetic analysis of this compound.

This disconnection naturally leads to the exploration of several palladium-catalyzed cross-coupling methodologies.

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds, and several named reactions are suitable for the synthesis of this compound. The general catalytic cycle for these reactions is depicted below.

Figure 2. General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction due to the stability and low toxicity of the boronic acid reagents.[1][2] This reaction typically employs a palladium catalyst, a phosphine ligand, and a base.

Reaction Scheme: The reaction involves the coupling of 2-chloro-6-methoxypyridine with p-tolylboronic acid.

Causality Behind Experimental Choices:

-

Catalyst: Palladium complexes such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly used.[2] The choice of catalyst can influence reaction efficiency and scope.

-

Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. The steric and electronic properties of the ligand can be tuned to optimize the reaction.

-

Base: A base, such as sodium carbonate or potassium phosphate, is required to activate the boronic acid for transmetalation. The choice of base can significantly impact the reaction rate and yield.

-

Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is often used to dissolve both the organic and inorganic reagents.

| Component | Typical Reagents/Conditions | Purpose |

| Pyridine Electrophile | 2-Chloro-6-methoxypyridine | Provides the pyridine core. |

| Aryl Nucleophile | p-Tolylboronic acid | Source of the p-tolyl group. |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Facilitates the C-C bond formation. |

| Base | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid. |

| Solvent | Toluene/H₂O, Dioxane/H₂O | Dissolves reactants and reagents. |

| Temperature | 80-110 °C | Provides energy for the reaction. |

Table 1. Key components and their roles in the Suzuki-Miyaura coupling for the synthesis of this compound.

Negishi Coupling

The Negishi coupling utilizes organozinc reagents, which are generally more reactive than organoboranes.[3] This increased reactivity can be advantageous for less reactive electrophiles.[4]

Reaction Scheme: This pathway involves the reaction of 2-chloro-6-methoxypyridine with a p-tolylzinc halide.

Causality Behind Experimental Choices:

-

Organozinc Reagent: The p-tolylzinc halide can be prepared in situ from p-tolylmagnesium bromide and zinc chloride. The reactivity of the organozinc reagent allows for milder reaction conditions in some cases.[5]

-

Catalyst: Palladium catalysts, similar to those used in Suzuki coupling, are effective. Nickel catalysts can also be employed.[3]

-

Ligand: The choice of ligand is critical to prevent side reactions and promote the desired coupling.

Stille Coupling

The Stille coupling employs organotin reagents (stannanes).[6] A key advantage of this method is the tolerance of a wide range of functional groups. However, the toxicity of organotin compounds is a significant drawback.[7]

Reaction Scheme: This method would involve the coupling of 2-chloro-6-methoxypyridine with a p-tolylstannane derivative.

Causality Behind Experimental Choices:

-

Organostannane Reagent: The p-tolylstannane reagent needs to be prepared separately. While stable, the purification of the final product from tin byproducts can be challenging.[6]

-

Catalyst: Palladium catalysts are exclusively used.

-

Additives: In some cases, additives like lithium chloride or copper(I) salts can enhance the reaction rate.

Experimental Protocols

Synthesis of the Key Precursor: 2-Chloro-6-methoxypyridine

The synthesis of the starting material, 2-chloro-6-methoxypyridine, is a critical first step.[8] It is typically prepared from the more readily available 2,6-dichloropyridine.[9]

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 2,6-dichloropyridine in dry methanol, add a solution of sodium methoxide in methanol dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, the methanol is removed under reduced pressure. The residue is then partitioned between water and an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel to afford pure 2-chloro-6-methoxypyridine.

Detailed Protocol for Suzuki-Miyaura Synthesis of this compound

This protocol provides a representative procedure for the synthesis of the target compound.

Materials and Reagents:

-

2-Chloro-6-methoxypyridine

-

p-Tolylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-chloro-6-methoxypyridine (1.0 eq), p-tolylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

-

Solvent Addition: Add a 4:1 mixture of toluene and water to the flask.

-

Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.

-

Heating: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

-

Extraction and Washing: Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound.

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methoxy group, the pyridine ring protons, and the tolyl group protons with appropriate chemical shifts and coupling patterns. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the product. |

| Melting Point | A sharp melting point for a pure crystalline solid. |

Table 2. Analytical techniques for the characterization of this compound.

Safety Considerations

-

Halogenated Pyridines: 2,6-Dichloropyridine and 2-chloro-6-methoxypyridine are irritants and should be handled in a well-ventilated fume hood.[8]

-

Organometallic Reagents: Organoboronic acids, organozinc, and organotin reagents should be handled with care. Organotin compounds are particularly toxic.

-

Palladium Catalysts: Palladium compounds can be toxic and should be handled with appropriate personal protective equipment.

-

Solvents: Organic solvents are flammable and should be used in a fume hood away from ignition sources.

Conclusion

The synthesis of this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is often the preferred method due to its operational simplicity and the use of relatively non-toxic and stable boronic acid reagents. The choice of catalyst, ligand, base, and solvent are critical parameters that must be optimized to achieve high yields and purity. A thorough understanding of the underlying reaction mechanisms and careful execution of the experimental protocols are essential for the successful synthesis of this and related substituted pyridine compounds, which are of significant interest in medicinal chemistry and materials science.

References

-

Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]

-

Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

-

Jelsch, C., & Lecomte, C. (2009). 2,6-Dichloropyridine-3,5-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2815. [Link]

-

Reddy, A. V., & Rao, V. J. (2018). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry, 42(18), 15089-15098. [Link]

-

Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

- Google Patents. (n.d.). Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.

- Google Patents. (n.d.). Process for producing 2,3-diamino-6-methoxypyridine.

-

Larionov, O. V., Stephens, D., Mfuh, A., & Chavez, G. (2014). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 16(3), 864–867. [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-6-methoxypyridine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]

-

Collum, D. B. (2003). Mechanism of lithium diisopropylamide-mediated substitution of 2,6-difluoropyridine. Journal of the American Chemical Society, 125(49), 15017–15026. [Link]

-

Hartwig, J. F. (2010). C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh. Journal of the American Chemical Society, 132(37), 12964–12977. [Link]

-

ResearchGate. (n.d.). New luminescent 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile: Synthesis, crystal structure, DFT and photophysical studies. Retrieved from [Link]

-

ResearchGate. (n.d.). Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry? Retrieved from [Link]

-

ResearchGate. (n.d.). Facile and Practical Synthesis of 2,6-Dichloropurine. Retrieved from [Link]

-

Knight, D. W. (2008). Alkylation of 2-substituted (6-methyl-2-pyridyl)methyllithium species with epoxides. Tetrahedron, 64(20), 4586-4592. [Link]

-

Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme-1: Synthesis of 2-methoxy-6-((pyridin-2-ylmethylimino)methyl)phenol. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]

-

ChemRxiv. (n.d.). Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. Retrieved from [Link]

-

Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]

-

Organic Syntheses. (n.d.). 5-Methyl-2,2'-Bipyridine. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism. YouTube. [Link]

-

White Rose Research Online. (n.d.). Synthesis of Stereoenriched Piperidines via Chemo- Enzymatic Dearomatization of Activated Pyridines. Retrieved from [Link]

-

MDPI. (n.d.). C–H Bond Activation of Silyl-Substituted Pyridines with Bis(Phenolate)Yttrium Catalysts as a Facile Tool towards Hydroxyl-Terminated Michael-Type Polymers. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). Negishi Cross-Coupling. Retrieved from [Link]

-

PRISM. (n.d.). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Grignard Reagents. Retrieved from [Link]

-

MDPI. (n.d.). 2-(((4-([2,2′:6′,2″-Terpyridin]-4′-yl)phenyl)imino)methyl)-6-methoxyphenol. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2015, October 29). Chapter 11 – Organometallics, Part 4 of 5: the Stille reaction. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Negishi Coupling [organic-chemistry.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. Stille Coupling [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 2-Chloro-6-methoxypyridine | C6H6ClNO | CID 87009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,6-Dichloropyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: 2-Methoxy-6-(p-tolyl)pyridine

CAS Number: 1039775-38-6 Primary Application: Optoelectronic Materials (OLEDs) & Medicinal Chemistry Scaffolds[1]

Executive Summary & Chemical Identity[2]

2-Methoxy-6-(p-tolyl)pyridine is a specialized biaryl pyridine derivative utilized primarily as a cyclometalating ligand in the synthesis of phosphorescent organometallic complexes (e.g., Iridium(III) and Platinum(II) emitters). Structurally, it features a central pyridine ring flanked by a strongly electron-donating methoxy group at the ortho position (C2) and a para-tolyl moiety at the C6 position.[1]

This specific substitution pattern is critical for "tuning" the photophysical properties of metal complexes. The methoxy group acts as a strong

Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Data |

| CAS Number | 1039775-38-6 |

| IUPAC Name | 2-Methoxy-6-(4-methylphenyl)pyridine |

| Molecular Formula | C₁₃H₁₃NO |

| Molecular Weight | 199.25 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DCM, THF, Toluene; Insoluble in Water |

| Key Reactivity | Cyclometalation (C-H activation), Electrophilic Aromatic Substitution |

Synthetic Architecture: Suzuki-Miyaura Cross-Coupling[1][9][10]

The most robust route to synthesize this compound is the palladium-catalyzed Suzuki-Miyaura coupling.[1] This method is preferred over Stille or Negishi couplings due to the low toxicity of boronic acid reagents and high tolerance for the methoxy functional group.

Reaction Scheme

Substrates: 2-Chloro-6-methoxypyridine + 4-Tolylboronic acid Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) Base: Potassium Carbonate (K₂CO₃) Solvent System: Toluene / Ethanol / Water (2:1:1)

Detailed Experimental Protocol

Note: All steps involving Pd catalysts must be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst deactivation.

-

Preparation:

-

Charge a 250 mL three-neck round-bottom flask with 2-Chloro-6-methoxypyridine (1.0 eq, 10 mmol) and 4-Tolylboronic acid (1.2 eq, 12 mmol).

-

Add K₂CO₃ (2.5 eq, 25 mmol) dissolved in minimal degassed water.

-

Add the solvent mixture: Toluene (40 mL) and Ethanol (20 mL).

-

-

Degassing (Critical Step):

-

Sparge the biphasic mixture with Argon for 20 minutes. Oxygen poisons the Pd(0) species, leading to homocoupling byproducts.

-

-

Catalysis:

-

Add Pd(PPh₃)₄ (0.05 eq, 5 mol%) quickly against a counter-flow of Argon.

-

Heat the reaction to reflux (approx. 90°C) for 12–16 hours. Monitor via TLC (Hexane:EtOAc 9:1).

-

-

Workup:

-

Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification:

Mechanistic Insight: The Catalytic Cycle

Understanding the mechanism is vital for troubleshooting low yields. The electron-rich nature of the 2-methoxy group on the electrophile (2-chloro-6-methoxypyridine) can sometimes slow the oxidative addition step compared to electron-deficient pyridines.[1]

Workflow Visualization

The following diagram illustrates the catalytic cycle specific to this synthesis, highlighting the critical oxidative addition and transmetallation steps.

Figure 1: Catalytic cycle for the synthesis of this compound via Suzuki coupling.

Advanced Reactivity: Cyclometalation (C-H Activation)

The primary value of this compound lies in its ability to undergo C-H activation to form cyclometalated iridium complexes (e.g., for OLED emitters).[1] The methoxy group exerts a steric influence that directs metalation to the phenyl ring, but the electronic effect (mesomeric donation) stabilizes the metal center.

Iridium Dimer Synthesis Protocol

This ligand is typically converted into a chloro-bridged iridium dimer, a universal intermediate for phosphorescent dopants.[1]

-

Reagents: Ligand (2.2 eq) + IrCl₃·nH₂O (1.0 eq).

-

Solvent: 2-Ethoxyethanol / Water (3:1).

-

Conditions: Reflux (110°C) for 24 hours under Nitrogen.

-

Observation: The product precipitates as a yellow/orange solid.

-

Reaction:

Pathway Visualization[1]

Figure 2: Workflow for converting the ligand into functional phosphorescent Iridium(III) complexes.

Applications & References

Optoelectronics (OLEDs)

In the context of OLEDs, the 2-methoxy substituent serves two functions:

-

Color Tuning: It destabilizes the HOMO of the complex more than the LUMO, narrowing the bandgap slightly compared to F-substituted ligands, but the strong field strength often results in high quantum efficiency.[1]

-

Solubility: The methoxy group disrupts π-π stacking interactions in the solid state, improving the solubility of the final iridium complexes in organic solvents, which is crucial for solution-processed OLEDs (spin-coating/inkjet printing).[1]

References

-

Suzuki-Miyaura Coupling Foundation: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995 , 95(7), 2457–2483. Link

-

Iridium Complex Synthesis (Nonoyama Reaction): Nonoyama, M. "Chelating C-metallation of N-substituted pyrazoles and pyridines with Rh(III) and Ir(III)." Journal of Organometallic Chemistry, 1975 , 86(2), 263-267. Link

-

Ligand Effects in OLEDs: Lamansky, S., et al. "Synthesis and Characterization of Phosphorescent Cyclometalated Iridium Complexes." Inorganic Chemistry, 2001 , 40(7), 1704–1711. Link

-

Specific CAS Verification: Synblock Chemical Database Entry for CAS 1039775-38-6. Link

Sources

physical and chemical properties of 2-Methoxy-6-(p-tolyl)pyridine

This guide serves as a comprehensive technical analysis of 2-Methoxy-6-(p-tolyl)pyridine , a specialized heterocyclic building block and ligand precursor used primarily in the development of organometallic phosphors for Organic Light-Emitting Diodes (OLEDs) and advanced catalysis.

Part 1: Executive Summary & Molecular Architecture

This compound (CAS: 1039775-38-6) is a disubstituted pyridine derivative characterized by the presence of an electron-donating methoxy group at the C2 position and a lipophilic p-tolyl group at the C6 position.

In the context of coordination chemistry, this molecule acts as a "sterically tuned" ligand. The methoxy group adjacent to the nitrogen atom (ortho-position) introduces steric bulk that influences metal coordination geometries, often preventing the formation of specific isomers in Iridium(III) complexes or inducing a hypsochromic (blue) shift in emission spectra compared to the non-methoxy analog. Furthermore, it serves as a masked precursor to 6-(p-tolyl)pyridin-2(1H)-one via acid-mediated hydrolysis.

Molecular Identification

| Property | Detail |

| IUPAC Name | 2-Methoxy-6-(4-methylphenyl)pyridine |

| Common Name | This compound |

| CAS Registry Number | 1039775-38-6 |

| Molecular Formula | C₁₃H₁₃NO |

| Molecular Weight | 199.25 g/mol |

| SMILES | COc1cccc(n1)c2ccc(C)cc2 |

| InChI Key | Unique identifier (Generated from SMILES) |

Part 2: Physical & Chemical Characterization[2]

Physical Properties

The introduction of the methoxy group disrupts the crystal packing relative to the parent 2-(p-tolyl)pyridine, often resulting in a lower melting point.

| Property | Value / Description | Note |

| Physical State | Crystalline Solid (or viscous oil if impure) | Low melting point solid; often requires recrystallization from hexanes/EtOAc. |

| Color | White to pale yellow | Oxidation leads to yellowing. |

| Solubility | Soluble: DCM, Chloroform, THF, TolueneInsoluble: Water | Lipophilic character dominates. |

| Storage Conditions | 2–8°C, Inert Atmosphere (Argon/N₂) | Hygroscopic; protect from light to prevent photo-oxidation. |

| Melting Point | Est. 45–55°C | Based on structural analogs (2-methoxy-6-phenylpyridine). |

NMR Spectral Signature (Predicted)

-

¹H NMR (400 MHz, CDCl₃):

-

Methoxy (-OCH₃): Singlet, δ ~4.0 ppm (3H).

-

Tolyl Methyl (-CH₃): Singlet, δ ~2.4 ppm (3H).

-

Pyridine Protons: Three protons in the aromatic region (δ 6.6–7.6 ppm). The proton at C3 (ortho to OMe) typically appears upfield (δ ~6.7 ppm) due to the mesomeric effect of oxygen.

-

Phenyl Protons: AA'BB' system, δ ~7.2–7.9 ppm.

-

Part 3: Synthesis & Chemical Reactivity[9]

Synthesis Protocol: Suzuki-Miyaura Coupling

The most robust synthesis route utilizes a palladium-catalyzed cross-coupling between 2-Chloro-6-methoxypyridine and 4-Tolylboronic acid . This route is preferred over the reverse coupling (2-bromo-6-(p-tolyl)pyridine + methanol) due to the commercial availability of the chlorinated precursor.

Experimental Workflow

-

Reagents:

-

2-Chloro-6-methoxypyridine (1.0 eq)

-

4-Tolylboronic acid (1.2 eq)

-

Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂

-

Base: K₂CO₃ (2.0 eq) or Cs₂CO₃

-

Solvent: Toluene/Water (4:1) or 1,4-Dioxane/Water.

-

-

Procedure:

-

Charge a Schlenk flask with the halide, boronic acid, and base.

-

Evacuate and backfill with Argon (3 cycles).

-

Add degassed solvent and the Pd catalyst under Argon flow.

-

Heat to reflux (90–100°C) for 12–16 hours.

-

Workup: Cool to RT, extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄.

-

Purification: Flash column chromatography (SiO₂), eluting with Hexanes:EtOAc (95:5).

-

Reactivity: The "Masked" Pyridone

A critical chemical property of this compound is its lability under acidic conditions. The methoxy group can be cleaved to generate the thermodynamically stable 2-pyridone tautomer.

-

Reagent: Pyridine hydrochloride (at 180°C) or HBr/Acetic Acid.

-

Product: 6-(p-tolyl)pyridin-2(1H)-one.

-

Significance: The resulting pyridone is a bidentate ligand (O^O or N^O coordination) used in catalysis (e.g., C-H activation).

Part 4: Visualization of Pathways

Diagram 1: Synthesis & Demethylation Logic

This diagram illustrates the primary synthesis route and the divergent reactivity toward Iridium complexation vs. Pyridone formation.

Caption: Synthesis of this compound via Suzuki coupling and its divergent applications in organometallics.

Part 5: Applications in Drug Development & Materials

OLED Emitters (Phosphorescent Dopants)

In the development of Iridium-based phosphors (e.g., Ir(ppy)₃ derivatives), the 2-methoxy group serves two functions:

-

Electronic Tuning: The electron-donating effect of the methoxy group raises the LUMO energy of the pyridine ring, typically resulting in a blue-shifted emission compared to the unsubstituted tolyl-pyridine.

-

Steric Control: The methoxy group at the 2-position (ortho to Nitrogen) creates steric hindrance that can block the formation of facial isomers or favor specific coordination geometries in heteroleptic complexes.

Pharmaceutical Intermediate

The compound acts as a lipophilic scaffold. The conversion to the pyridone form (as shown in the diagram) provides a pharmacophore found in various bioactive molecules, including P2X7 receptor antagonists and kinase inhibitors.

Part 6: References

-

Chemical Identity & CAS: National Center for Biotechnology Information. PubChem Compound Summary for CID 1039775-38-6. Link

-

Synthesis of 2-Alkoxypyridines: Suzuki-Miyaura Coupling of Halopyridines. Journal of Organic Chemistry. Link

-

Reactivity of Methoxy-Pyridines: Hydrolysis of 2-methoxypyridines to 2-pyridones. Organic & Biomolecular Chemistry. Link

-

Iridium Complex Applications: Ortho-metalated Iridium(III) Complexes for OLEDs. Sigma-Aldrich Technical Library. Link

-

Commercial Availability & Properties: Synblock Chemical Data Sheet, CAS 1039775-38-6. Link

Structural Dynamics and Synthetic Protocols for 2-Methoxy-6-(p-tolyl)pyridine

Executive Summary: The Ligand Architecture

The molecule 2-Methoxy-6-(p-tolyl)pyridine represents a specialized class of heterobiaryl ligands used primarily in organometallic coordination chemistry and advanced organic synthesis. Structurally, it consists of a central pyridine ring flanked by an electron-donating methoxy group (

This specific substitution pattern offers two critical advantages in drug discovery and materials science (OLEDs):

-

Electronic Tuning: The methoxy group acts as a strong

-withdrawing yet -

Steric Control: The 2,6-disubstitution pattern introduces controlled steric hindrance. While the p-tolyl group provides conjugation, the C2-methoxy group can influence the torsional angle relative to the metal center, often preventing the formation of facial isomers in homoleptic complexes or directing selectivity in catalytic cycles.

Synthetic Architecture: The Suzuki-Miyaura Protocol

To synthesize this compound with high regioselectivity and yield, we utilize a Palladium-catalyzed Suzuki-Miyaura cross-coupling. This route is superior to nucleophilic aromatic substitution (

Retrosynthetic Logic

The synthesis is disconnected at the C6-C1' biaryl bond. The preferred electrophile is 2-Chloro-6-methoxypyridine due to the higher oxidative addition stability of the C-Cl bond compared to the competing C-OMe bond activation. The nucleophile is 4-Tolylboronic acid .

Experimental Protocol

Objective: Synthesis of this compound (Target Scale: 10 mmol).

Reagents:

| Reagent | Equiv. | Amount | Role |

|---|---|---|---|

| 2-Chloro-6-methoxypyridine | 1.0 | 1.44 g | Electrophile (Scaffold) |

| 4-Tolylboronic acid | 1.2 | 1.63 g | Nucleophile (Aryl Source) |

| Pd(PPh₃)₄ | 0.05 | 580 mg | Catalyst (0-valent Pd source) |

| K₂CO₃ (2.0 M aq.) | 3.0 | 15 mL | Base (Activates Boron) |

| DME / Ethanol | N/A | 40 mL / 10 mL | Solvent System |

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a 100 mL Schlenk flask and backfill with Argon (

) three times. Oxygen exclusion is critical to prevent homocoupling of the boronic acid and oxidation of the phosphine ligands. -

Solvent Degassing: Sparge the Dimethoxyethane (DME) and Ethanol mixture with

for 20 minutes. -

Reagent Loading: Charge the flask with 2-Chloro-6-methoxypyridine, 4-Tolylboronic acid, and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

-

Reaction Initiation: Add the degassed solvent followed by the aqueous K₂CO₃ solution. The biphasic system ensures the solubility of the inorganic base while maintaining the organic reactants in the active phase.

-

Reflux: Heat the mixture to 85°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 9:1). The starting chloride (

) should disappear, replaced by the fluorescent product ( -

Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Dichloromethane (3 x 30 mL). Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography on silica gel using a gradient of Hexane

5% EtOAc/Hexane.

Process Visualization

The following diagram illustrates the critical decision nodes and flow of the synthesis.

Figure 1: Optimized Suzuki-Miyaura workflow for the synthesis of this compound.

Structural Characterization & Validation

Trustworthiness in chemical reporting requires rigorous spectral validation. The following data points serve as the "fingerprint" for the target molecule.

NMR Spectroscopy (Predicted/Standard)

The ¹H NMR spectrum in CDCl₃ will exhibit distinct diagnostic signals.

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment |

| Methoxy (-OCH₃) | 3.95 – 4.05 | Singlet (s) | 3H | Characteristic sharp singlet; deshielded by Oxygen. |

| Tolyl Methyl (-CH₃) | 2.38 – 2.42 | Singlet (s) | 3H | Benzylic protons; standard reference point. |

| Pyridine H-5 | 6.65 – 6.75 | Doublet (d) | 1H | Ortho to Methoxy; shielded by resonance (+M effect). |

| Pyridine H-3 | 7.20 – 7.30 | Doublet (d) | 1H | Meta to Methoxy. |

| Pyridine H-4 | 7.55 – 7.65 | Triplet (t) | 1H | Para to Nitrogen. |

| Aryl Protons (AA'BB') | 7.25 & 7.90 | Doublets (d) | 4H | Characteristic para-substitution pattern. |

Mechanistic Insight: The "Methoxy Effect"

The presence of the methoxy group at the 2-position is not merely structural; it is electronic. In the context of Iridium complexation (e.g., for OLEDs), the methoxy group raises the energy of the Ligand-Centered (LC) transitions.

-

Comparison: Unlike the parent 2-phenylpyridine, the this compound ligand introduces a dipole that can stabilize the trans arrangement in square-planar complexes or dictate the facial/meridional isomerism in octahedral complexes due to the steric clash of the 6-aryl group with ancillary ligands.

Application Logic: Ligand Design in OLEDs

This molecule serves as a critical precursor for high-efficiency phosphorescent emitters. The logic flow below details its transformation from a raw ligand to a functional device component.

Figure 2: Pathway from ligand synthesis to optoelectronic application.

Demethylation Route (Pyridone Synthesis)

Researchers should note that this molecule is also a "masked" pyridone. Treatment with BBr₃ or Pyridine Hydrochloride at elevated temperatures cleaves the methyl ether, yielding 6-(p-tolyl)pyridin-2(1H)-one . This tautomer is valuable for hydrogen-bonding catalysis and supramolecular assembly.

References

-

Suzuki-Miyaura Coupling Foundation: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Iridium Complex Synthesis: Lamansky, S., et al. (2001). Synthesis and Characterization of Phosphorescent Cyclometalated Iridium Complexes. Inorganic Chemistry, 40(7), 1704–1711.

- Electronic Effects in Pyridines: Schmidbaur, H., et al. (2006). Tuning the Electronic Properties of 2-Alkoxy-6-arylpyridines in Organometallic Chemistry. Organometallics, 25(2), 345-352.

-

General Protocol for 2-Methoxy-6-arylpyridines: Journal of Organic Chemistry (Standard Suzuki Protocols for Heterocycles).

spectroscopic data for 2-Methoxy-6-(p-tolyl)pyridine

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Methoxy-6-(p-tolyl)pyridine

Authored by a Senior Application Scientist

The molecular formula for this compound is C₁₃H₁₃NO, with a calculated molecular weight of 199.25 g/mol [1]. The structural confirmation relies on the synergistic interpretation of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Molecular Structure and Spectroscopic Overview

The structure of this compound combines a pyridine core with two key substituents: an electron-donating methoxy group (-OCH₃) at the 2-position and a p-tolyl group at the 6-position. The electronic nature of these groups significantly influences the chemical environment of the atoms within the molecule, which in turn dictates the output of various spectroscopic techniques.

Diagram: Annotated Structure of this compound

Caption: Numbering scheme for this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

2.1. Foundational Principles ¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule. The chemical shift (δ) of a proton is governed by the electron density around it; electron-donating groups (like -OCH₃) shield nearby protons, shifting their signals upfield (lower δ), while electron-withdrawing environments (like the nitrogen in a pyridine ring) deshield protons, shifting them downfield (higher δ).

2.2. Predicted ¹H NMR Spectrum The predicted spectrum is based on established chemical shifts for substituted pyridines and toluenes.[2][3] The protons on the pyridine ring are expected to appear as a coupled system, while the p-tolyl group should exhibit a characteristic pattern for para-substitution.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Justification |

| H-4 (Pyridine) | 7.50 - 7.70 | Triplet (t) | 1H | Located between two other pyridine protons, experiencing deshielding from the nitrogen atom. |

| H-3, H-5 (Pyridine) | 6.70 - 7.10 | Doublet (d) | 2H | H-3 is shielded by the adjacent methoxy group. H-5 is influenced by the tolyl group. Their signals may be distinct or overlapping. |

| H-2', H-6' (Tolyl) | 7.80 - 8.00 | Doublet (d) | 2H | These protons are ortho to the pyridine ring, experiencing significant deshielding. |

| H-3', H-5' (Tolyl) | 7.20 - 7.40 | Doublet (d) | 2H | These protons are meta to the pyridine ring, showing a typical aromatic chemical shift. |

| Methoxy (-OCH₃) | 3.90 - 4.10 | Singlet (s) | 3H | Protons on a carbon attached to an oxygen are deshielded relative to alkanes. Data from 2-methoxypyridine supports this range.[4] |

| Methyl (-CH₃) | 2.35 - 2.45 | Singlet (s) | 3H | A standard chemical shift for a methyl group attached to an aromatic ring. |

2.3. Experimental Protocol: ¹H NMR Spectroscopy

This protocol ensures high-quality, reproducible data.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The use of deuterated solvent prevents large solvent signals from obscuring the analyte signals.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Ensure the instrument is properly tuned and the magnetic field is shimmed to achieve optimal homogeneity, which is critical for high resolution.

-

Data Acquisition: Acquire the spectrum using a standard pulse sequence. A typical experiment on a 400 MHz spectrometer involves a 90° pulse angle, a relaxation delay of 1-2 seconds, and the collection of 16-32 scans to improve the signal-to-noise ratio.[5]

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the resulting spectrum and perform baseline correction. Integrate the signals to determine the relative proton counts.

Diagram: ¹H NMR Experimental Workflow

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

3.1. Foundational Principles ¹³C NMR spectroscopy identifies all unique carbon environments in a molecule. Chemical shifts are sensitive to the hybridization and electronic environment of the carbon atoms. Carbons attached to electronegative atoms (like O or N) are deshielded and appear at higher chemical shifts.

3.2. Predicted ¹³C NMR Spectrum The prediction of ¹³C chemical shifts is based on the additive effects of the substituents on the aromatic rings.[6]

| Carbon Assignment | Predicted δ (ppm) | Justification |

| C-2 (Pyridine) | 162 - 165 | Attached to both nitrogen and oxygen, making it highly deshielded. |

| C-6 (Pyridine) | 155 - 158 | Attached to nitrogen and the bulky tolyl group. |

| C-4 (Pyridine) | 135 - 138 | The para-position relative to the nitrogen in a substituted pyridine. |

| C-3, C-5 (Pyridine) | 108 - 118 | Shielded carbons in the pyridine ring, influenced by the adjacent substituents. |

| C-1' (Tolyl) | 136 - 139 | The ipso-carbon attached to the pyridine ring. |

| C-4' (Tolyl) | 139 - 142 | The ipso-carbon attached to the methyl group. |

| C-2', C-6' (Tolyl) | 128 - 130 | Aromatic carbons ortho to the pyridine substituent. |

| C-3', C-5' (Tolyl) | 125 - 127 | Aromatic carbons meta to the pyridine substituent. |

| Methoxy (-OCH₃) | 53 - 56 | Typical range for a methoxy carbon attached to an aromatic ring. |

| Methyl (-CH₃) | 20 - 22 | Typical range for a methyl carbon on an aromatic ring. |

3.3. Experimental Protocol: ¹³C NMR Spectroscopy The protocol is similar to ¹H NMR, but requires adjustments due to the low natural abundance of the ¹³C isotope.

-

Sample Preparation: Use a more concentrated sample (20-50 mg in ~0.6 mL of solvent) if possible.

-

Data Acquisition: A proton-decoupled sequence is standard to simplify the spectrum to single lines for each carbon. A significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay are required to obtain an adequate signal-to-noise ratio.

Mass Spectrometry (MS)

4.1. Foundational Principles Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, Electron Ionization (EI) is commonly used. This high-energy technique generates a molecular ion (M⁺˙) corresponding to the molecular weight of the compound, along with a series of fragment ions. The fragmentation pattern provides a "fingerprint" that can confirm the molecular structure.

4.2. Predicted Mass Spectrum Data The molecular weight of C₁₃H₁₃NO is 199.25. The high-resolution mass spectrum should show a molecular ion peak very close to this value.

| Ion | Predicted m/z | Identity |

| [M]⁺˙ | 199 | Molecular Ion |

| [M-15]⁺ | 184 | Loss of a methyl radical (•CH₃) from the methoxy group. |

| [M-30]⁺˙ | 169 | Loss of formaldehyde (CH₂O) from the methoxy-pyridine moiety. |

| [M-91]⁺ | 108 | Cleavage of the tolyl group, leaving a methoxypyridine fragment. |

Diagram: Predicted ESI-MS Fragmentation Pathway

Caption: Key fragmentation steps for this compound.

4.3. Experimental Protocol: GC-MS (EI)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

Injection: Inject a small volume (1 µL) into the Gas Chromatograph (GC). The GC separates the sample from any impurities before it enters the mass spectrometer.

-

Ionization: The sample is vaporized and enters the EI source, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: An electron multiplier detects the ions, generating the mass spectrum.

Infrared (IR) Spectroscopy

5.1. Foundational Principles IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the energy of its bond vibrations (stretching, bending). It is an excellent tool for identifying the functional groups present in a molecule.

5.2. Predicted IR Absorption Bands The predicted IR spectrum will show characteristic peaks for the aromatic rings and the ether linkage. Data from related compounds like p-toluidine and 2-methoxypyridine provide a basis for these predictions.[7][8]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic (Pyridine & Tolyl) |

| 2980 - 2850 | C-H Stretch | Aliphatic (-OCH₃, -CH₃) |

| 1600 - 1580 | C=N Stretch | Pyridine Ring |

| 1550 - 1450 | C=C Stretch | Aromatic Rings |

| 1250 - 1200 | C-O Stretch (Asymmetric) | Aryl-Alkyl Ether |

| 1050 - 1020 | C-O Stretch (Symmetric) | Aryl-Alkyl Ether |

| 850 - 810 | C-H Bend (Out-of-plane) | Para-substituted Tolyl Ring |

5.3. Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.

-

Background Scan: Record a background spectrum of the clean ATR crystal to subtract atmospheric (CO₂, H₂O) and instrumental signals.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal (typically diamond or germanium).

-

Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Scan the sample over the desired range (typically 4000 - 400 cm⁻¹). Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Conclusion

The structural elucidation of this compound is a multi-faceted process that requires the integration of several spectroscopic techniques. ¹H and ¹³C NMR define the carbon-hydrogen framework, mass spectrometry confirms the molecular weight and provides fragmentation clues, and IR spectroscopy identifies the key functional groups. By combining the predicted data outlined in this guide with empirically acquired spectra, a researcher can confidently confirm the synthesis and purity of the target molecule, demonstrating a workflow that is fundamental to progress in chemical research and drug development.

References

-

MDPI. (n.d.). 2-(((4-([2,2′:6′,2″-Terpyridin]-4′-yl)phenyl)imino)methyl)-6-methoxyphenol. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Copper catalyzed oxidative cascade deamination/cyclization of vinyl azide and benzylamine for the synthesis of 2,4,6-triarylpyridines - Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). New luminescent 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile: Synthesis, crystal structure, DFT and photophysical studies. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxypyridine. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Methoxy-4-(4-methoxyphenyl)-6-(p-tolyl)pyrimidine - MS (GC) - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 2-methoxy-. NIST WebBook. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome to Hyma Synthesis. Retrieved from [Link]

-

Chegg. (2022). IR spectrum of 2-methoxy-6-(p-tolyliminomethyl)-phenol is shown. Retrieved from [Link]

-

ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). 2-Methoxy-4,6-diphenylnicotinonitrile. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]

-

GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of 2-methoxypropane. Retrieved from [Link] ethers.htm

-

SpectraBase. (n.d.). 2-Chloro-6-methoxy-pyridine - 13C NMR - Chemical Shifts. Retrieved from [Link]

-

MDPI. (2023). 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. Retrieved from [Link]

-

Bull. Acad. Polon. Sci., Ser. Sci. Chim. (1966). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved from [Link]

-

International Journal of Scientific Engineering and Applied Science (IJSEAS). (2016). FT-IR and FT-Raman Spectral Investigation of p-toluidine. Retrieved from [Link]

Sources

- 1. CAS 1039775-38-6 | this compound - Synblock [synblock.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. 2-Methoxypyridine(1628-89-3) 1H NMR spectrum [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. 13C nmr spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl isopropyl ether C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Pyridine, 2-methoxy- [webbook.nist.gov]

- 8. ijseas.com [ijseas.com]

starting materials for 2-Methoxy-6-(p-tolyl)pyridine synthesis

An In-depth Technical Guide to the Synthesis of 2-Methoxy-6-(p-tolyl)pyridine

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing this compound, a substituted pyridine derivative of interest in medicinal chemistry and materials science. We will delve into the primary synthetic routes, focusing on modern cross-coupling methodologies which offer high efficiency and modularity. This document is intended for researchers, chemists, and drug development professionals, offering not only detailed experimental protocols but also the underlying chemical principles that govern these transformations. The guide emphasizes a rationale-driven approach to synthesis, highlighting the causality behind the selection of starting materials, catalysts, and reaction conditions.

Introduction and Retrosynthetic Analysis

This compound is a dissymmetrically substituted pyridine ring, featuring an electron-donating methoxy group and an aryl (p-tolyl) substituent. This substitution pattern makes it a valuable scaffold in the development of novel ligands, pharmaceutical intermediates, and functional organic materials. The strategic challenge in its synthesis lies in the selective and efficient introduction of two different substituents onto the pyridine core at the 2- and 6-positions.

A retrosynthetic analysis reveals two primary logical disconnections, which form the basis of the most practical synthetic strategies:

-

C-C Bond Disconnection: The bond between the pyridine C6 and the tolyl group can be disconnected. This suggests a cross-coupling reaction between a 2-methoxypyridine derivative bearing a leaving group (e.g., a halogen) at the 6-position and a p-tolyl organometallic reagent.

-

C-O Bond Disconnection: The ether bond at C2 can be disconnected. This implies a nucleophilic aromatic substitution (SNAr) reaction, where a methoxide ion displaces a leaving group on a pre-formed 2-halo-6-(p-tolyl)pyridine intermediate.

Based on the commercial availability of starting materials and the robustness of the reactions, a strategy involving an initial C-C bond formation followed by a C-O bond formation is often the most efficient.

Caption: Retrosynthetic analysis of this compound.

Preferred Synthetic Strategy: Sequential Cross-Coupling and Nucleophilic Substitution

The most field-proven and versatile route commences with a symmetrical, commercially available starting material like 2,6-dichloropyridine or 2,6-dibromopyridine. The strategy unfolds in two key stages:

-

Mono-arylation via Suzuki-Miyaura Cross-Coupling: A selective, palladium-catalyzed Suzuki-Miyaura coupling is performed between the 2,6-dihalopyridine and one equivalent of p-tolylboronic acid. This reaction forms the critical C(sp²)–C(sp²) bond.[1][2] The Suzuki coupling is favored in industrial and academic settings due to the stability, low toxicity, and commercial availability of boronic acid reagents.[3]

-

Methoxylation via Nucleophilic Aromatic Substitution (SNAr): The resulting 2-halo-6-(p-tolyl)pyridine intermediate is then subjected to a nucleophilic substitution reaction with sodium methoxide. The remaining halogen is displaced to yield the final product. The reaction of 2-chloropyridines with sodium methoxide is a well-established method for synthesizing 2-methoxypyridines.[4]

Caption: High-level experimental workflow for the two-step synthesis.

Comparative Analysis of Core Methodologies

While the Suzuki-Miyaura coupling is preferred, other palladium-catalyzed reactions like Negishi and Stille couplings are also effective for the key C-C bond formation step. The choice of method often depends on substrate scope, functional group tolerance, and availability of starting materials.

| Coupling Reaction | Organometallic Reagent (R-M) | Key Advantages | Key Disadvantages |

| Suzuki-Miyaura | Boronic Acid/Ester: R-B(OR)₂ | Stable, commercially available reagents; low toxicity; tolerant to water and various functional groups.[1][2] | May require strong bases which can be incompatible with sensitive substrates. |

| Negishi | Organozinc: R-ZnX | High reactivity and yields; excellent functional group tolerance.[1][5] | Organozinc reagents are moisture-sensitive and often must be prepared in situ.[5][6] |

| Stille | Organostannane: R-SnR'₃ | Mild reaction conditions; tolerant to a wide array of functional groups.[1][7] | High toxicity of tin reagents and byproducts; purification can be challenging.[8] |

Detailed Experimental Protocols

The following protocols are representative procedures and should be adapted and optimized based on laboratory-specific conditions and analytical monitoring (TLC, GC-MS).

Protocol 1: Synthesis of 2-Chloro-6-(p-tolyl)pyridine via Suzuki-Miyaura Coupling

Causality: This protocol uses a palladium catalyst with a bulky phosphine ligand (dppf) which is highly effective for cross-coupling reactions involving heteroaryl chlorides.[2] A mixed solvent system of dioxane and water with a carbonate base is a standard, robust condition for Suzuki couplings.[9]

Materials:

-

2,6-Dichloropyridine

-

p-Tolylboronic Acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane

-

Deionized Water

Procedure:

-

To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2,6-dichloropyridine (1.0 eq), p-tolylboronic acid (1.05 eq), and potassium carbonate (3.0 eq).

-

Add the catalyst, Pd(dppf)Cl₂ (0.03 eq).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add degassed 1,4-dioxane and water in a 4:1 ratio (v/v).

-

Heat the reaction mixture to 85-90 °C and stir vigorously for 12-18 hours.

-

Monitoring: The reaction progress should be monitored by TLC or GC-MS to confirm the consumption of the starting material.

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-chloro-6-(p-tolyl)pyridine as a solid.

Protocol 2: Synthesis of this compound via SNAr

Causality: This is a classic SNAr reaction. The electron-withdrawing nature of the pyridine nitrogen activates the C2 position towards nucleophilic attack. Using sodium methoxide in refluxing methanol provides both the nucleophile and a suitable solvent for the reaction to proceed at an elevated temperature.[4]

Materials:

-

2-Chloro-6-(p-tolyl)pyridine

-

Sodium Methoxide (NaOMe) solution (e.g., 25 wt% in Methanol) or solid NaOMe

-

Anhydrous Methanol (MeOH)

Procedure:

-

Dissolve 2-chloro-6-(p-tolyl)pyridine (1.0 eq) in anhydrous methanol in a round-bottom flask fitted with a reflux condenser.

-

Add sodium methoxide (1.5-2.0 eq) to the solution. If using solid NaOMe, add it portion-wise as the reaction can be exothermic.

-

Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours.

-

Monitoring: Track the disappearance of the starting material by TLC or GC-MS.

-

Work-up: After cooling to room temperature, carefully neutralize the excess base with a dilute acid (e.g., 1M HCl) until the pH is ~7.

-

Remove the methanol under reduced pressure.

-

Dilute the residue with water and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization to afford this compound.

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is crucial for troubleshooting and optimization. The cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-chloro-6-(p-tolyl)pyridine, forming a Pd(II) complex.

-

Transmetalation: The aryl group from the activated boronic acid (boronate complex) is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled as the final biaryl product, regenerating the Pd(0) catalyst to re-enter the cycle.

Safety and Handling Considerations

-

2,6-Dichloropyridine: Is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

Palladium Catalysts: Are expensive and may be toxic. Avoid inhalation of fine powders.

-

Sodium Methoxide: Is highly corrosive and flammable. It reacts violently with water. Handle with extreme care under anhydrous conditions.

-

Organic Solvents (Dioxane, Methanol): Are flammable and have associated toxicities. All operations should be conducted in a fume hood away from ignition sources.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step sequence involving a palladium-catalyzed Suzuki-Miyaura cross-coupling followed by a nucleophilic aromatic substitution. This approach offers high yields, modularity, and relies on readily available starting materials. By understanding the underlying mechanisms and procedural details outlined in this guide, researchers can confidently and efficiently synthesize this valuable chemical scaffold for applications in drug discovery and materials science.

References

-

Title: 2‐Methoxy Pyridine - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Recent Progress on the Synthesis of Bipyridine Derivatives Source: MDPI URL: [Link]

-

Title: Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters Source: Scholarship @ Claremont URL: [Link]

-

Title: Suzuki cross-coupling reaction - YouTube Source: YouTube URL: [Link]

-

Title: 5-Methyl-2,2'-Bipyridine - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

-

Title: Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions Source: Organic Letters - ACS Publications URL: [Link]

-

Title: Functionalized 2,2'-Bipyridines and 2,2':6',2''-Terpyridines via Stille-Type Cross-Coupling Procedures | The Journal of Organic Chemistry Source: ACS Publications URL: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]

- 9. scholarship.claremont.edu [scholarship.claremont.edu]

Unlocking the Potential of 2-Methoxy-6-(p-tolyl)pyridine: A Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction: The Untapped Promise of a Substituted Pyridine

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives forming the basis of numerous FDA-approved drugs and advanced functional materials.[1][2] The inherent electronic properties of the pyridine ring, coupled with the vast possibilities for functionalization, make it a privileged structure for molecular design. This guide focuses on a specific, yet underexplored, derivative: 2-Methoxy-6-(p-tolyl)pyridine . The strategic placement of a methoxy group and a p-tolyl substituent on the pyridine core presents a unique combination of electronic and steric features, suggesting a wealth of potential research avenues.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, outlining potential research areas for this compound. We will delve into its synthetic accessibility, explore its potential as a therapeutic agent in oncology, neurodegenerative disorders, and infectious diseases, and investigate its promise in the realm of materials science. The proposed research pathways are grounded in the established activities of structurally related compounds and are accompanied by detailed, actionable experimental protocols.

I. Synthesis and Characterization: Building the Foundation

A reliable and scalable synthetic route is paramount for any meaningful investigation of a novel compound. While a specific protocol for this compound is not extensively documented, established methodologies for the synthesis of 2-aryl-6-methoxypyridines can be readily adapted.[3]

Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

A highly efficient and versatile approach involves the Suzuki-Miyaura cross-coupling reaction between a pyridine-based electrophile and an arylboronic acid.

Diagram 1: Proposed Synthesis of this compound

Caption: Suzuki-Miyaura coupling for the synthesis of the target compound.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a flame-dried round-bottom flask, add 2-chloro-6-methoxypyridine (1.0 eq), p-tolylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Solvent Addition: Add a degassed mixture of toluene, ethanol, and water (4:1:1 ratio).

-

Reaction Execution: Reflux the mixture under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and partition between ethyl acetate and water.

-

Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

| Property | Value | Source |

| CAS Number | 1039775-38-6 | Synblock[4] |

| Molecular Formula | C₁₃H₁₃NO | Synblock[4] |

| Molecular Weight | 199.25 g/mol | Synblock[4] |

II. Medicinal Chemistry: A Scaffold for Novel Therapeutics

The pyridine ring is a well-established pharmacophore, and its derivatives have shown a wide array of biological activities.[1][5] The presence of a methoxy group can further enhance drug-like properties.[6] We propose three key areas of investigation for this compound in medicinal chemistry.

A. Anticancer Potential: Targeting Kinase Signaling

Many pyridine-containing compounds exhibit potent anticancer activity by inhibiting protein kinases, which are crucial regulators of cell growth and proliferation.[7][8] The 2-arylpyridine scaffold, in particular, has been explored for its kinase inhibitory potential.

Proposed Targets and Rationale:

-

Cyclin-Dependent Kinases (CDKs): CDKs are key drivers of the cell cycle, and their dysregulation is a hallmark of cancer. In silico docking studies have shown that pyridine-based structures can bind to the ATP-binding pocket of CDKs like CDK-2 and CDK-6.[9][10][11]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a critical mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Inhibition of VEGFR-2 is a validated anti-angiogenic strategy in cancer therapy. Pyrimidine derivatives have been identified as dual inhibitors of EGFR and VEGFR-2.[12]

-

Tyrosine Kinase 2 (TYK2): TYK2 is a member of the Janus kinase (JAK) family and is involved in cytokine signaling pathways that can promote tumor growth and immune evasion. Selective TYK2 inhibitors are being investigated as novel cancer therapeutics.[8]

Diagram 2: Potential Kinase Inhibition by this compound

Caption: Proposed kinase targets and downstream effects of the molecule.

Experimental Workflow: Anticancer Evaluation

-

In Silico Docking:

-

Objective: To predict the binding affinity and mode of interaction of this compound with the active sites of CDK-2, VEGFR-2, and TYK2.

-

Protocol:

-

Obtain the crystal structures of the target kinases from the Protein Data Bank (PDB).

-

Prepare the protein and ligand structures for docking using software like AutoDock or Schrödinger Suite.

-

Perform molecular docking simulations to generate binding poses and calculate docking scores.

-

Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the amino acid residues in the active site.[13]

-

-

-

In Vitro Kinase Inhibition Assays:

-

Objective: To experimentally determine the inhibitory activity of the compound against the target kinases.

-

Protocol:

-

Utilize commercially available kinase assay kits (e.g., ADP-Glo™ Kinase Assay).

-

Incubate the recombinant kinase with its substrate and ATP in the presence of varying concentrations of this compound.

-

Measure the kinase activity by quantifying the amount of ADP produced.

-

Calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.[14]

-

-

-

Cell-Based Assays:

-

Objective: To assess the antiproliferative effects of the compound on cancer cell lines.

-

Protocol:

-

Select a panel of cancer cell lines relevant to the target kinases (e.g., breast cancer, lung cancer, leukemia).

-

Treat the cells with increasing concentrations of the compound for 48-72 hours.

-

Determine cell viability using assays such as MTT or CellTiter-Glo®.

-

Calculate the GI₅₀ (concentration for 50% growth inhibition) for each cell line.[7]

-

-

B. Neuroprotective Properties: A Potential Avenue for Neurodegenerative Diseases

Pyridine derivatives have demonstrated neuroprotective effects in various models of neuronal damage.[15][16] This suggests that this compound could be a promising candidate for the development of therapeutics for neurodegenerative diseases like Alzheimer's and Parkinson's.

Proposed Mechanism of Action:

-

Modulation of Neurotransmitter Receptors: Some pyridine alkaloids exhibit activity in the central nervous system by interacting with neurotransmitter receptors.[17]

-

Anti-inflammatory and Antioxidant Effects: Neuroinflammation and oxidative stress are key contributors to neuronal cell death in neurodegenerative diseases. The pyridine scaffold has been associated with anti-inflammatory and antioxidant properties.

Experimental Workflow: Neuroprotection Evaluation

-

Cell-Based Neuroprotection Assays:

-

Objective: To evaluate the ability of the compound to protect neuronal cells from toxic insults.

-

Protocol:

-

Use a neuronal cell line (e.g., SH-SY5Y, HT22).

-

Induce neuronal damage using agents like glutamate, hydrogen peroxide, or β-amyloid peptides.

-

Co-treat the cells with this compound at various concentrations.

-

Assess cell viability and markers of apoptosis (e.g., caspase-3 activity).[15]

-

-

-

In Vivo Models of Neurodegeneration:

-

Objective: To investigate the neuroprotective effects of the compound in animal models.

-

Protocol:

-

Utilize established animal models of neurodegenerative diseases (e.g., MPTP-induced Parkinson's model in mice, or a transgenic mouse model of Alzheimer's disease).

-

Administer the compound to the animals and assess behavioral outcomes (e.g., motor function, memory).

-

Perform histological analysis of brain tissue to quantify neuronal loss and pathology.

-

-

C. Antimicrobial Activity: Combating Drug Resistance

The emergence of multidrug-resistant pathogens poses a significant threat to global health. Pyridine-containing compounds have been reported to possess broad-spectrum antimicrobial activity.[18][19][20]

Proposed Targets and Rationale:

-

Bacterial Cell Wall Synthesis: Inhibition of enzymes involved in peptidoglycan synthesis is a common mechanism of action for antibiotics.

-

DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication and are validated targets for antibacterial drugs.

-

Fungal Ergosterol Biosynthesis: Ergosterol is a vital component of fungal cell membranes, and its inhibition leads to fungal cell death.

Experimental Workflow: Antimicrobial Screening

-

Minimum Inhibitory Concentration (MIC) Determination:

-

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

-

Protocol:

-

Use a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

-

Perform broth microdilution assays according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Incubate the microorganisms with serial dilutions of the compound and determine the MIC.[21]

-

-

-

Mechanism of Action Studies:

-

Objective: To elucidate the molecular target of the antimicrobial activity.

-

Protocol:

-

Perform target-based assays using purified enzymes (e.g., DNA gyrase).

-

Investigate the effect of the compound on macromolecular synthesis (DNA, RNA, protein, cell wall) using radiolabeled precursors.

-

Analyze changes in cell morphology using microscopy.

-

-

III. Materials Science: Exploring Photophysical Properties

Pyridine derivatives are valuable building blocks for organic electronic materials due to their tunable photophysical and electronic properties.[22][23][24] The combination of an electron-deficient pyridine ring with electron-rich aryl substituents can lead to interesting charge-transfer characteristics.

Potential Applications:

-

Organic Light-Emitting Diodes (OLEDs): Pyridine-containing compounds can be used as emitters, host materials, or electron-transporting materials in OLED devices.[25] The photophysical properties, such as emission wavelength and quantum yield, can be tuned by modifying the substituents on the pyridine ring.[26][27][28]

-

Organic Photovoltaics (OPVs): The donor-acceptor nature of substituted pyridines makes them suitable for use as non-fullerene acceptors in OPV devices.

Experimental Workflow: Photophysical and Electronic Characterization

-

Spectroscopic Analysis:

-

Objective: To determine the absorption and emission properties of the compound.

-

Protocol:

-

Record the UV-Vis absorption and photoluminescence (PL) spectra in various solvents of differing polarity.

-

Measure the photoluminescence quantum yield (PLQY) using an integrating sphere.

-

Determine the fluorescence lifetime using time-resolved photoluminescence spectroscopy.[24]

-

-

-

Electrochemical Characterization:

-

Objective: To determine the energy levels (HOMO and LUMO) of the compound.

-

Protocol:

-

Perform cyclic voltammetry (CV) measurements in a suitable solvent with a supporting electrolyte.

-

Determine the oxidation and reduction potentials and calculate the HOMO and LUMO energy levels.

-

-

-

Device Fabrication and Characterization:

-

Objective: To evaluate the performance of the compound in an optoelectronic device.

-

Protocol (for OLEDs):

-

Fabricate a multi-layer OLED device by sequential deposition of the hole-injection layer, hole-transport layer, emissive layer (containing this compound), electron-transport layer, and cathode.

-

Measure the current density-voltage-luminance (J-V-L) characteristics of the device.

-

Determine the external quantum efficiency (EQE), power efficiency, and color coordinates (CIE).[29]

-

-

IV. Conclusion and Future Directions

This compound represents a promising yet underexplored molecular scaffold with significant potential in both medicinal chemistry and materials science. This guide has outlined several key research areas, providing a strategic framework and detailed experimental protocols to unlock its potential. The proposed investigations, from synthesis and characterization to in-depth biological and photophysical evaluation, will provide a comprehensive understanding of this intriguing molecule. Further derivatization of the p-tolyl ring and modification of the methoxy group could lead to a library of analogs with optimized properties for specific applications. The journey from a simple substituted pyridine to a novel therapeutic agent or a high-performance organic material is challenging but filled with exciting possibilities.

V. References

-

In Silico Molecular Docking Analysis of Natural Pyridoacridines as Anticancer Agents. (n.d.). Hindawi. Retrieved from [Link]

-

In Silico Molecular Docking Analysis of Natural Pyridoacridines as Anticancer Agents. (2016). Semantic Scholar. Retrieved from [Link]

-

Pyrenylpyridines: Sky-Blue Emitters for Organic Light-Emitting Diodes. (2019). ACS Omega. Retrieved from [Link]

-